1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine
Overview
Description
1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine: is an organic compound with the molecular formula C13H17N3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Scientific Research Applications
1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
A new series of 4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . The final target compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .
Future Directions
5-Amino-pyrazoles, including 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine, have been highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are expected to continue to be a focus of research due to their versatile functionalities and potential for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of hydrazones derived from the corresponding ketones. The general synthetic route includes:
Formation of Hydrazone: Reacting a suitable ketone (e.g., acetophenone) with hydrazine hydrate to form the hydrazone intermediate.
Cyclization: Treating the hydrazone with a tert-butylating agent (e.g., tert-butyl bromide) under basic conditions to induce cyclization and form the pyrazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Amine derivatives.
Substitution: Halogenated pyrazoles or substituted phenyl derivatives.
Comparison with Similar Compounds
1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives such as:
3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but different substitution pattern.
1-tert-Butyl-3-(4-trifluoromethoxyphenyl)-1H-pyrazol-5-amine: Contains a trifluoromethoxy group, which may impart different electronic properties.
3,5-Di-tert-butyl-1H-pyrazole: Lacks the phenyl group, leading to different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
2-tert-butyl-5-phenylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-13(2,3)16-12(14)9-11(15-16)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVAHWVDOAYMFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475359 | |
Record name | 1-tert-Butyl-3-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442850-72-8, 1955558-54-9 | |
Record name | 1-tert-Butyl-3-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-butyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-imine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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